N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound exhibits potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula for this compound is C18H22ClN5S, and it has a molecular weight of approximately 373.92 g/mol. Its structure features a chlorophenyl group, a cyclohexyl moiety, and a pyrrol-1-yl triazole ring, which contribute to its chemical properties and biological activities.
The synthesis of N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
These reactions may require specific conditions such as temperature control, solvent selection, and the use of catalysts to optimize yields and purity.
The molecular structure of N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be described using various structural representations:
CC(=O)N(c1ccccc1Cl)C(=S)N2C=CC=C2C(C)C
XYZABC123456 (Note: This is a placeholder as actual InChI keys were not provided).
The compound's structure reveals multiple functional groups that are critical for its biological activity. The presence of the triazole ring is significant for its interaction with biological targets.
N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can participate in various chemical reactions including:
These reactions are essential for modifying the compound for further studies or applications in drug development.
The mechanism of action for N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific biological targets such as enzymes or receptors:
Research indicates that compounds with triazole structures often exhibit antifungal and anticancer properties due to their ability to disrupt cellular functions.
The physical and chemical properties of N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide include:
These properties are crucial for determining the compound's suitability for various applications in research and industry.
N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: